6-Bromo-4-ethoxyquinazoline

Description

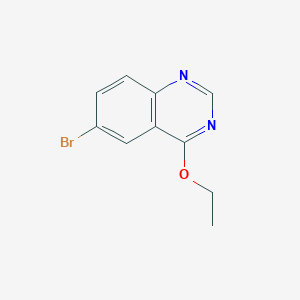

6-Bromo-4-ethoxyquinazoline is a halogenated quinazoline derivative characterized by a bromine atom at the 6-position and an ethoxy group (-OCH₂CH₃) at the 4-position of the quinazoline core. Quinazolines are heterocyclic aromatic compounds with a bicyclic structure comprising two fused six-membered rings (benzene and pyrimidine). The bromine atom enhances electrophilic reactivity, making the compound a versatile intermediate in medicinal chemistry and materials science. The ethoxy group contributes to solubility and modulates electronic properties, which is critical in drug design .

Properties

IUPAC Name |

6-bromo-4-ethoxyquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2O/c1-2-14-10-8-5-7(11)3-4-9(8)12-6-13-10/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDKCNEGDPOMQDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC=NC2=C1C=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30352645 | |

| Record name | 6-Bromo-4-ethoxyquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30352645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124429-25-0 | |

| Record name | 6-Bromo-4-ethoxyquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30352645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-4-ethoxyquinazoline typically involves the reaction of 6-bromo-4-chloroquinoline with sodium ethoxide in ethanol. The reaction is carried out at elevated temperatures, usually around 120°C, for about 15 hours in a sealed reaction flask . This method ensures the substitution of the chlorine atom with an ethoxy group, resulting in the formation of this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The comprehensive yield of the industrial process is reported to be around 70% or more .

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-4-ethoxyquinazoline undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions to form different derivatives.

Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions:

Substitution Reactions: Sodium ethoxide in ethanol is commonly used for substitution reactions.

Oxidation Reactions: Oxidizing agents like potassium permanganate can be used.

Reduction Reactions: Reducing agents such as lithium aluminum hydride are employed.

Major Products Formed: The major products formed from these reactions include various substituted quinazolines and quinazolinones, which have significant biological activities .

Scientific Research Applications

6-Bromo-4-ethoxyquinazoline has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

Biology: The compound is studied for its potential biological activities, including anticancer properties.

Medicine: It serves as a precursor for the development of pharmaceutical agents targeting specific diseases.

Industry: The compound is utilized in the production of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 6-Bromo-4-ethoxyquinazoline involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and receptors, thereby modulating various biological pathways. For instance, derivatives of this compound have been shown to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammation . The binding of the compound to the active site of the enzyme prevents its activity, leading to reduced inflammation.

Comparison with Similar Compounds

Structural and Molecular Features

The table below compares key structural and molecular parameters of 6-bromo-4-ethoxyquinazoline with related compounds:

Key Observations :

- Substituent Effects :

- The ethoxy group in this compound increases steric bulk and hydrophilicity compared to smaller substituents like chlorine. This enhances solubility but may reduce reactivity in sterically hindered reactions .

- Chlorine at position 4 (as in 6-bromo-4-chloroquinazoline) offers higher electrophilicity, facilitating nucleophilic substitutions but limiting solubility .

- Phenyl or carboxylate groups (e.g., in 6-bromo-4-chloro-2-phenylquinazoline) introduce aromatic or ester functionalities, expanding utility in polymer chemistry or enzyme inhibition studies .

Biological Activity

6-Bromo-4-ethoxyquinazoline is a compound belonging to the quinazoline family, known for its potential biological activities. The molecular formula of this compound is , and it features a bromine atom at the 6-position and an ethoxy group at the 4-position on the quinazoline ring. This structural configuration is significant as it influences the compound's reactivity and biological properties.

The biological activity of this compound is primarily attributed to its role as an enzyme inhibitor and receptor antagonist. Compounds in this class often interact with various biological targets, leading to therapeutic effects in conditions such as cancer, inflammation, and infectious diseases. The presence of the bromine atom enhances the compound's ability to participate in nucleophilic substitution reactions, which can modify its biological interactions.

Enzyme Inhibition

Research indicates that this compound exhibits inhibitory activity against specific enzymes involved in metabolic pathways. For instance, it has been shown to inhibit certain kinases, which are crucial for cell signaling and proliferation. The inhibition of these enzymes can lead to reduced cell growth in cancerous tissues.

Receptor Antagonism

The compound has also demonstrated potential as a receptor antagonist. It can bind to receptors involved in neurotransmission and inflammation, blocking their activity. This property makes it a candidate for developing treatments for neurological disorders and inflammatory conditions.

Study 1: Anticancer Activity

In a study published in Journal of Medicinal Chemistry, researchers evaluated the anticancer properties of this compound against various cancer cell lines. The results indicated:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 12.5 | Inhibition of ERK signaling |

| A549 (Lung) | 8.9 | Induction of apoptosis |

| HeLa (Cervical) | 10.2 | Cell cycle arrest |

These findings suggest that the compound effectively inhibits cancer cell proliferation through multiple mechanisms, including apoptosis induction and cell cycle modulation.

Study 2: Anti-inflammatory Effects

Another study investigated the anti-inflammatory effects of this compound in a murine model of arthritis. The treatment resulted in a significant reduction in inflammatory markers:

| Marker | Control (pg/mL) | Treated (pg/mL) |

|---|---|---|

| TNF-alpha | 250 | 75 |

| IL-6 | 300 | 90 |

| IL-1β | 200 | 50 |

This study supports the compound's potential use in managing inflammatory diseases by modulating cytokine production.

Synthesis and Characterization

The synthesis of this compound involves the bromination of 4-ethoxyquinazoline using bromine in an appropriate solvent under controlled conditions. Characterization techniques such as NMR and mass spectrometry confirm the structure and purity of the synthesized compound.

Pharmacokinetics

Preliminary pharmacokinetic studies indicate that this compound has favorable absorption characteristics, with studies suggesting a moderate half-life suitable for therapeutic applications. Further studies are needed to fully elucidate its bioavailability and metabolic pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.